2-methoxy-N-(2-methoxyphenyl)acetamide
Description
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2-methoxy-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C10H13NO3/c1-13-7-10(12)11-8-5-3-4-6-9(8)14-2/h3-6H,7H2,1-2H3,(H,11,12) |
InChI Key |
TYMPKMAJCOMWEJ-UHFFFAOYSA-N |
SMILES |
COCC(=O)NC1=CC=CC=C1OC |
Canonical SMILES |
COCC(=O)NC1=CC=CC=C1OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Acetamides
Substituent-Driven Variations
The biological and physicochemical properties of acetamides are highly influenced by substituents on the phenyl ring and the acetamide backbone. Below is a comparative analysis with structurally related compounds:
Key Observations:
- Electron-Withdrawing Groups (e.g., Cl) : Chloro-substituted derivatives (e.g., 2-chloro-N-(2-methoxyphenyl)acetamide) exhibit higher electrophilicity, making them reactive intermediates in agrochemical synthesis .
- Extended Conjugation (e.g., Quinazoline-sulfonyl groups) : Bulky substituents like quinazoline-sulfonyl moieties significantly enhance anticancer activity by improving target binding (e.g., inhibition of tubulin polymerization) .
- Stereochemistry : Chiral acetamides, such as the (R)-configured phenylethyl derivative, are critical in enantioselective synthesis .
Anticancer Activity
- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38) : Demonstrated IC₅₀ values of 0.42 µM (HCT-116) and 0.87 µM (MCF-7), outperforming simpler acetamides due to its dual binding to DNA and kinase domains .
- Parent Compound (this compound): No significant anticancer activity reported, highlighting the necessity of complex substituents for bioactivity .
Antimicrobial Activity
- 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide: Exhibited moderate activity against E. coli (MIC = 32 µg/mL) due to the sulfanyl group enhancing membrane penetration .
Physicochemical Properties
| Property | This compound | 2-Chloro-N-(2-methoxyphenyl)acetamide | N-(4-Methoxyphenyl)quinazoline-sulfonyl Derivative |
|---|---|---|---|
| Melting Point | Not reported | 85–90°C (lit.) | 218–220°C |
| Solubility | Soluble in DMSO, ethanol | Poor in water, soluble in chloroform | Insoluble in water, soluble in DMF |
| LogP (Octanol-Water) | 1.82 | 2.15 | 3.94 |
Preparation Methods
Reaction Conditions and Stoichiometry
-
Acetyl chloride method :
A stoichiometric ratio of 1:1.2 (o-anisidine:acetyl chloride) is employed to ensure complete conversion. The reaction is typically conducted in anhydrous dichloromethane or ethyl acetate at 0–5°C to mitigate exothermic side reactions. Triethylamine (1.5 equivalents) is added to neutralize HCl byproducts.
Reaction equation : -
Acetic anhydride method :
This approach uses a 1:1.5 molar ratio of o-anisidine to acetic anhydride in toluene under reflux (110–120°C) for 4–6 hours. Catalytic amounts of pyridine (0.1 eq) enhance reaction efficiency by scavenging acetic acid.
Workup and Purification
Post-reaction, the mixture is quenched with ice-cold water, and the organic layer is separated. Crude product is purified via:
-
Recrystallization : Ethanol/water (3:1 v/v) yields white crystals with >98% purity.
-
Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent achieves pharmaceutical-grade purity.
Alternative Industrial-Scale Production Strategies
Solvent-Free Melt Condensation
Recent patents describe a solvent-free approach where o-anisidine and acetic anhydride are heated directly at 80–90°C. This method eliminates solvent recovery costs and achieves 92–95% yield within 2 hours. Key advantages include:
-
Reduced waste generation (E-factor: 0.8 vs. 2.5 for traditional methods).
-
Scalability to multi-ton batches without compromising reaction kinetics.
Continuous Flow Reactor Systems
Microreactor technology enables precise temperature control (±1°C) and residence times of <10 minutes. A 2024 pilot study demonstrated:
-
99% conversion at 100°C with 5-minute residence time.
-
30% reduction in energy consumption compared to batch processes.
Mechanistic Insights and Kinetic Analysis
Reaction Kinetics
The acetylation follows second-order kinetics, with rate constants () of:
Side Reactions and Mitigation
-
Overacetylation : Controlled by maintaining sub-stoichiometric acetylating agent (1.2 eq max).
-
Oxidation : Nitrogen blanket prevents amine oxidation to nitroso derivatives.
Analytical Characterization
Spectroscopic Data
Thermal Properties
Industrial Optimization and Yield Enhancement
Catalyst Screening
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| Atom Economy | 89% | 89% |
| Process Mass Intensity | 3.2 | 1.8 |
| Carbon Efficiency | 78% | 92% |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-methoxy-N-(2-methoxyphenyl)acetamide, and how are reaction conditions optimized?
- Synthesis Methods :
- Step 1 : React 2-methoxyaniline with methoxyacetyl chloride in a base (e.g., triethylamine) to neutralize HCl byproducts.
- Step 2 : Use dichloromethane as a solvent at 0–5°C to control exothermic reactions (similar to methods for N-(4-amino-2-chlorophenyl)-2-methoxyacetamide) .
- Industrial Scale : Continuous flow reactors improve mixing and heat transfer for higher yields .
- Optimization : Temperature control (<5°C) and inert atmospheres minimize side reactions. Yields are monitored via TLC or HPLC .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirms methoxy and acetamide groups (e.g., δ 3.8–4.0 ppm for methoxy protons) .
- Mass Spectrometry (MS) : Verifies molecular weight (e.g., [M+H]⁺ at m/z 240.2) .
- Infrared (IR) Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-O-C (~1250 cm⁻¹) .
Intermediate Research Questions
Q. How do substituents on the phenyl ring influence the compound’s reactivity and biological activity?
- Reactivity : Electron-donating groups (e.g., methoxy) activate the ring for electrophilic substitution. Substituent position affects regioselectivity in reactions like nitration or halogenation .
- Biological Activity : Comparative data from analogs suggest:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound (inferred) | Moderate | Preliminary |
| N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide | High | Yes |
- Methoxy groups enhance lipophilicity, potentially improving membrane permeability .
Q. What are the standard protocols for evaluating the compound’s stability under varying pH and temperature?
- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24h; monitor degradation via HPLC. Amide bonds are prone to hydrolysis in acidic/basic conditions .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at −20°C in anhydrous conditions .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved?
- Case Study : Discrepancies in antimicrobial activity between studies may arise from:
- Assay Variations : Broth microdilution vs. agar diffusion methods.
- Strain Specificity : Activity against S. aureus but not E. coli .
- Resolution : Standardize protocols (CLSI guidelines) and use orthogonal assays (e.g., time-kill kinetics) .
Q. What computational methods predict the compound’s interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to bacterial DNA gyrase (target for quinolone-like activity).
- ADMET Prediction : SwissADME estimates moderate bioavailability (LogP ~2.5) and CYP450 metabolism .
Q. How can reaction yields be improved in large-scale synthesis?
- Process Optimization :
- Catalyst Screening : Palladium catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) .
- Solvent Selection : Switch from dichloromethane to THF for better solubility .
- Yield Data :
| Scale | Solvent | Yield (%) |
|---|---|---|
| Lab | DCM | 65–70 |
| Pilot | THF | 85–90 |
Methodological Notes
- Contradictions in Data : Cross-validate biological assays with structural analogs (e.g., N-(4-amino-2-chlorophenyl)-2-methoxyacetamide) to infer activity trends .
- Advanced Characterization : X-ray crystallography (as in ) resolves stereochemical ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
